molecular formula C23H16O4 B600580 3-(4-methyl benzoyloxy) flavone CAS No. 808784-08-9

3-(4-methyl benzoyloxy) flavone

Cat. No.: B600580
CAS No.: 808784-08-9
M. Wt: 356.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl benzoyloxy) flavone is a derivative of flavone, a class of polyphenolic compounds known for their diverse biological activities Flavones are naturally occurring in various plants and are recognized for their antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl benzoyloxy) flavone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl benzoyloxy) flavone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydroflavone derivatives.

    Substitution: Various substituted flavone derivatives.

Scientific Research Applications

3-(4-methyl benzoyloxy) flavone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methyl benzoyloxy) flavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methyl benzoyloxy) flavone is unique due to the presence of the 4-methyl benzoyloxy group, which enhances its lipophilicity and potentially its bioavailability. This modification can lead to improved biological activity and different pharmacokinetic properties compared to other flavones.

Properties

IUPAC Name

(4-oxo-2-phenylchromen-3-yl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O4/c1-15-11-13-17(14-12-15)23(25)27-22-20(24)18-9-5-6-10-19(18)26-21(22)16-7-3-2-4-8-16/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJAHUOWIAXTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.